Deoxy-HU210

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

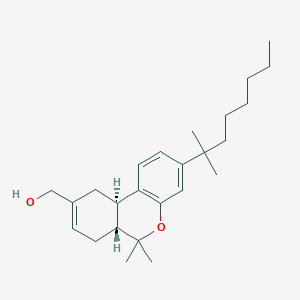

Molecular Formula |

C25H38O2 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

[(6aR,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol |

InChI |

InChI=1S/C25H38O2/c1-6-7-8-9-14-24(2,3)19-11-12-20-21-15-18(17-26)10-13-22(21)25(4,5)27-23(20)16-19/h10-12,16,21-22,26H,6-9,13-15,17H2,1-5H3/t21-,22+/m0/s1 |

InChI Key |

ORTVDISIJXKUAV-FCHUYYIVSA-N |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)CO |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design for Deoxy Hu210

Advanced Synthetic Routes to Deoxy-HU210 and its Derivatives

The synthesis of complex cannabinoid structures, including HU-210 and its potential deoxy derivatives, relies on precise chemical transformations. Research in this area has concentrated on optimizing key steps, controlling stereochemistry, and developing scalable methods.

Optimization of Key Allylic Oxidation Steps in Cannabinoid Synthesis

The introduction of an oxygen functionality, typically a hydroxyl group at the allylic C-11 position, is a crucial step in the synthesis of many potent cannabinoids, including HU-210. This allylic oxidation is often achieved using selenium dioxide (SeO₂) in solvents such as dioxane, with reported yields around 65%. Further optimization efforts have explored various SeO₂-mediated conditions, including combinations with t-BuOOH, salicylic (B10762653) acid, or other reagents, to enhance yields and minimize byproduct formation. Protecting group strategies, such as the use of silyl (B83357) ethers, have also proven effective in improving the efficiency of these allylic oxidation steps by reducing side reactions. These advancements are fundamental for accessing the core cannabinoid structure and are applicable to the synthesis of deoxy-analogs where specific oxygen functionalities might be absent or modified.

Regioselective and Stereoselective Synthetic Approaches for this compound Analogs

The synthesis of this compound analogs necessitates rigorous control over regioselectivity and stereoselectivity to ensure the correct molecular architecture and biological activity. While specific synthetic pathways for "this compound" are not extensively detailed in the provided literature, general strategies for cannabinoid synthesis highlight the importance of these principles. For instance, the synthesis of HU-210 and related compounds often involves multi-step sequences starting from readily available precursors like Δ⁸-THC or Δ⁹-THC. These routes typically include protection, oxidation, reduction, and functional group interconversions, all of which must be executed with high stereochemical fidelity. The development of chiral synthesis methods for HU-series cannabinoids and other analogs is critical for obtaining enantiomerically pure compounds, as stereochemistry significantly influences receptor binding and pharmacological profiles. For example, studies have focused on the stereoselective synthesis of various cannabinoid analogs, including those derived from chiral pool terpenoids, to achieve specific stereoisomers with desired biological activities. The separation of chiral synthetic cannabinoids, such as HU-210 and its enantiomer HU-211, has been achieved using advanced chromatographic techniques like UHPSFC, underscoring the importance of stereochemical control in analog synthesis.

Design and Development of this compound Analogs for Targeted Research

The design of this compound analogs is driven by the need to fine-tune their pharmacological properties, such as receptor selectivity and potential applications in imaging.

Structural Modifications for Enhanced Receptor Selectivity and Pharmacological Profiles

Structure-activity relationship (SAR) studies are pivotal in designing cannabinoid analogs with improved receptor selectivity and tailored pharmacological profiles. Research on classical cannabinoids and synthetic analogs has revealed that modifications to various parts of the molecule, including the C-3 side chain, the C-1 hydroxyl group, and the aromatic rings, can significantly impact binding affinity and selectivity for cannabinoid receptors CB1 and CB2. For example, studies on HU-210 and its analogs have explored how structural alterations influence binding to CB1 and CB2 receptors. The development of selective CB2 receptor ligands, in particular, has been a focus, aiming to achieve therapeutic benefits without the psychotropic side effects associated with CB1 receptor activation. Designing analogs with specific structural modifications can lead to compounds with enhanced affinity and selectivity, potentially yielding improved therapeutic agents or research tools. SAR studies on indole (B1671886) and indazole derivatives, for instance, have identified specific structural features that confer potent agonist activity at CB1 and CB2 receptors, guiding the design of new selective ligands.

Radiosynthesis of Fluorinated this compound Analogs for Imaging Probes

The development of radiolabeled compounds, particularly those incorporating fluorine-18 (B77423) ([¹⁸F]), is crucial for creating positron emission tomography (PET) imaging probes. Research has focused on the radiosynthesis of fluorinated derivatives of potent cannabinoids, including HU-210 analogs, to serve as PET tracers for in vivo imaging of cannabinoid receptors. For instance, terminally fluorinated HU-210 and HU-211 analogs (HU-210F and HU-211F) have been synthesized and evaluated for their potential as PET tracers, retaining the potent pharmacological profiles of their parent compounds. The synthesis of [¹⁸F]-labeled compounds typically involves the radiosynthesis from a bromo-substituted precursor, utilizing automated radiosynthesis modules to achieve high radiochemical purity and yield. These fluorinated analogs are designed to allow for non-invasive imaging of receptor density and occupancy, offering valuable insights into disease mechanisms and therapeutic responses. Studies have also explored the development of [¹⁸F]-labeled CB2R ligands, such as [¹⁸F]LU14 and [¹⁸F]RM365, demonstrating high affinity and selectivity, which could be applied to similar this compound analogs.

Structure-Activity Relationship (SAR) Studies of the HU-210 Series

The HU-210 series represents a class of highly potent synthetic cannabinoids that exhibit significantly enhanced binding affinity and efficacy at cannabinoid receptors (CB1 and CB2) compared to the naturally occurring Δ⁹-tetrahydrocannabinol (THC) wikipedia.orgtocris.combenchchem.comresearchgate.net. HU-210, a derivative of Δ⁸-THC, is characterized by a dimethylheptyl (DMH) side chain and an 11-hydroxy group, features that are critical to its potent pharmacological profile benchchem.comwindows.netmdpi.comrsc.org. SAR studies in this series aim to elucidate how specific structural modifications, such as alterations to the side chain, the presence of hydroxyl groups, and stereochemistry, impact ligand binding and receptor activation researchgate.netnih.gov. Understanding these relationships is crucial for designing novel cannabinoid receptor modulators with tailored pharmacological properties.

Influence of Side Chain Modifications on Ligand Binding Affinity

Research indicates that side chains of 5 to 8 carbon atoms are generally optimal for high CB1 receptor affinity, with branched alkyl groups, such as the DMH moiety in HU-210, further enhancing this affinity mdpi.comnih.govresearchgate.net. For instance, studies on 1',1'-dimethylalkyl-Δ⁸-THC analogs demonstrated a progressive increase in CB1 receptor affinity as the side chain length increased from two to seven carbons, with the dimethylheptyl derivative exhibiting particularly high affinity researchgate.net. The DMH group is thought to interact with specific amino acid residues within the receptor binding pocket, including those at positions 87, 183, and 281, which are important for both ligand binding and downstream signaling pathways biorxiv.org. This enhanced interaction, driven by the DMH side chain, is a primary contributor to HU-210's superior potency over THC windows.netmdpi.com.

Molecular Pharmacology and Receptor Interaction Mechanisms of Deoxy Hu210

Cannabinoid Receptor (CB1 and CB2) Agonism and Binding Characteristics of Deoxy-HU210

This compound is recognized as a potent cannabinoid receptor agonist, but its primary distinction lies in its selectivity between the two main cannabinoid receptor subtypes, CB1 and CB2. This selectivity is a key aspect of its pharmacological identity.

This compound, also known as desoxy-HU-210, demonstrates a pronounced selectivity for the CB2 receptor over the CB1 receptor. nih.gov Research has indicated that this compound possesses an approximately 50-fold greater selectivity for the CB2 receptor. nih.gov This characteristic suggests that while it binds to both receptor subtypes, its affinity is significantly higher at CB2 receptors, which are primarily expressed in peripheral tissues and immune cells. nih.govnih.gov The removal of the 11-hydroxyl group from the parent HU-210 structure is a key determinant of this enhanced CB2 selectivity. nih.gov In contrast, the parent compound, HU-210, is a highly potent agonist at both CB1 and CB2 receptors, with Ki values of 0.061 nM and 0.52 nM at cloned human CB1 and CB2 receptors, respectively. tocris.comrndsystems.com

The agonistic profile of this compound is closely linked to its structural components, particularly the dimethylheptyl (DMH) side-chain it shares with its parent compound, HU-210. nih.gov The DMH side-chain is a known contributor to the very high affinity and efficacy of cannabinoids like HU-210 and CP 55,940. nih.gov Given its high selectivity for the CB2 receptor, this compound is considered a highly CB2-selective agonist. nih.gov This suggests that it effectively activates the CB2 receptor upon binding. The parent compound, HU-210, is well-established as a potent full agonist at both CB1 and CB2 receptors. nih.govmdpi.com

| Compound | Receptor | Binding Affinity (Ki) | Selectivity |

| This compound | CB1 / CB2 | Not specified | ~50-fold for CB2 nih.gov |

| HU-210 | hCB1 | 0.061 nM tocris.comrndsystems.com | Non-selective |

| hCB2 | 0.52 nM tocris.comrndsystems.com |

Specific studies detailing the ligand binding kinetics, such as association and dissociation rates (kon and koff), for this compound are not extensively detailed in available research. However, insights may be drawn from its parent compound, HU-210. Studies involving HU-210 have suggested that it exhibits very slow dissociation from cannabinoid receptors, a characteristic described as pseudo-irreversible binding. nih.gov This prolonged receptor occupancy contributes to its long duration of action. nih.gov Given the shared structural scaffold and the potent DMH side-chain, it is plausible that this compound may share similar slow dissociation dynamics, particularly at the CB2 receptor where its affinity is highest, though further specific research is required to confirm this.

This compound Interactions with Non-Cannabinoid Receptors

Beyond the classical cannabinoid system, cannabinoid ligands can interact with other receptor targets. The profile of this compound at these non-cannabinoid receptors is less characterized than that of its parent compound.

There is limited specific data documenting the interaction between this compound and the orphan G protein-coupled receptor 55 (GPR55). However, its parent compound, HU-210, has been shown to be an agonist at GPR55. tocris.comrndsystems.com Research has determined an EC50 value of 26 nM for HU-210 at GPR55, indicating potent activation. tocris.comrndsystems.com GPR55 is now considered by some researchers to be a novel cannabinoid receptor, activated by various endogenous, plant-derived, and synthetic cannabinoids. tocris.com Whether the structural modification that differentiates this compound from HU-210 alters its affinity or efficacy at GPR55 remains an area for further investigation.

| Compound | Non-Cannabinoid Target | Observed Interaction | Potency (EC50) |

| This compound | GPR55 | Not specified | Not specified |

| Glycine Receptor (α1) | Not specified | Not specified | |

| HU-210 | GPR55 | Agonist tocris.comrndsystems.com | 26 nM tocris.comrndsystems.com |

| Glycine Receptor (α1) | Positive Allosteric Modulator nih.gov | 5.1 µM nih.gov | |

| Glycine Receptor (α1) | Direct Activator nih.gov | 188.7 µM nih.gov |

Other Putative Non-Cannabinoid Receptor Targets and Ion Channels

While this compound, also known as HU-243, is primarily characterized by its high affinity for the canonical cannabinoid receptors CB1 and CB2, the broader pharmacology of classical and synthetic cannabinoids suggests likely interactions with other receptor systems. wikipedia.orgmedkoo.com The complex effects of many cannabinoids are not fully explained by their actions at CB1 and CB2 receptors alone, pointing to the involvement of other targets. nih.gov

One significant non-cannabinoid target for many cannabinoid ligands is the orphan G protein-coupled receptor, GPR55. nih.gov The parent compound of this compound, the potent synthetic cannabinoid HU-210, has been shown to act as an agonist at GPR55 with an EC50 of 26 nM. rndsystems.comguidetopharmacology.org Given the close structural similarity between HU-210 and this compound, it is plausible that this compound also modulates GPR55 activity, although specific studies are required for confirmation. The designation of GPR55 as a third cannabinoid receptor remains a subject of scientific debate. nih.gov

Mechanisms of Receptor Signaling and Transduction

This compound exerts its effects primarily by acting as a potent agonist at cannabinoid CB1 and CB2 receptors, which are members of the Class A G protein-coupled receptor (GPCR) family. wikipedia.orgmedkoo.comnih.gov The fundamental mechanism of GPCR activation involves the binding of an agonist to the orthosteric site, the same site recognized by endogenous ligands. nih.gov This binding event induces a series of conformational changes within the receptor's seven-transmembrane helical structure.

This structural rearrangement propagates to the intracellular side of the receptor, creating a high-affinity binding site for heterotrimeric G proteins. For CB1 and CB2 receptors, the primary coupling partners are inhibitory G proteins of the Gi/o family. The activated receptor then acts as a guanine (B1146940) nucleotide exchange factor (GEF), catalyzing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. This exchange causes the dissociation of the Gα-GTP subunit from the βγ-dimer, both of which can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and various ion channels, initiating cellular signaling cascades.

The concept of functional selectivity, also termed biased agonism or ligand-directed signaling, has reshaped the understanding of GPCR pharmacology. nih.gov It posits that an agonist, upon binding to a receptor, does not simply turn the receptor "on" but can stabilize distinct active receptor conformations. Each conformation may have a preference for coupling to a specific subset of intracellular signaling partners, such as different G protein subtypes or β-arrestins. nih.gov

This phenomenon means that structurally different agonists at the same receptor can produce varied physiological effects by preferentially activating certain pathways over others. For example, the classical cannabinoid HU-210 is known for its high efficacy in activating G-protein signaling pathways. nih.gov While the specific biased agonism profile of this compound has not been extensively detailed, its structural relation to HU-210 suggests it is a powerful activator of G-protein-mediated signaling. However, subtle structural differences could lead to a unique signaling signature, potentially showing bias for or against β-arrestin recruitment compared to G protein activation. Characterizing such a profile is crucial for understanding its full pharmacological activity.

Beta-arrestins (β-arrestin 1 and β-arrestin 2) are key multifunctional proteins in GPCR signaling. nih.gov Following agonist-induced activation and subsequent phosphorylation of the GPCR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domain. nih.gov This binding event has two major consequences. First, it sterically hinders further G protein coupling, leading to the desensitization or termination of G protein-mediated signaling. Second, β-arrestins act as scaffolds for components of the endocytic machinery, such as clathrin, promoting the internalization of the receptor from the cell surface. nih.gov

Beyond this classical role, β-arrestin recruitment can initiate a second wave of signaling that is independent of G proteins. By serving as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, β-arrestins can trigger distinct cellular responses. nih.gov The extent and duration of β-arrestin recruitment can vary between agonists, contributing to their functional selectivity. For a potent agonist like this compound, robust receptor activation would be expected to trigger this entire cascade, though the precise kinetics and downstream consequences of β-arrestin recruitment remain an important area for future investigation.

Cellular and Subcellular Mechanisms of Deoxy Hu210 Action

Effects on Intracellular Signaling Pathways

Deoxy-HU210 engages with cannabinoid receptors, primarily the CB1 receptor, to modulate a variety of intracellular signaling pathways, impacting cellular functions such as proliferation, differentiation, and survival.

Influence on Adenylate Cyclase Activity

Cannabinoid receptors, including CB1, are known to couple with Gi/o proteins, which typically lead to the inhibition of adenylate cyclase activity nih.govjneurosci.orgfrontiersin.orgnih.gov. In striatal neurons, this compound has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation via this Gi protein-mediated mechanism jneurosci.org. However, under specific experimental conditions, such as after pertussis toxin treatment (which inactivates Gi/o proteins), this compound has demonstrated a capacity to stimulate cAMP accumulation in cells expressing CB1 receptors jneurosci.org. This suggests a potential for CB1 receptor coupling to Gs proteins, leading to adenylate cyclase stimulation, which becomes unmasked when the inhibitory Gi/o pathway is blocked jneurosci.orgresearchgate.net.

Table 1: this compound Effects on Adenylate Cyclase Activity

| Effect on Adenylate Cyclase | Cellular Context/Mechanism | Citation |

| Inhibition | Coupling to Gi/o proteins, leading to decreased cAMP levels in various cell types, including striatal neurons nih.govjneurosci.orgfrontiersin.orgnih.gov. | nih.govjneurosci.orgfrontiersin.orgnih.gov |

| Stimulation | Observed in cells where Gi/o proteins are inactivated (e.g., by pertussis toxin treatment), suggesting a potential coupling to Gs proteins jneurosci.orgresearchgate.net. | jneurosci.orgresearchgate.net |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Activation

The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are critical regulators of cellular responses. Cannabinoid receptor activation can influence these pathways nih.govfrontiersin.org. Studies investigating this compound have yielded varied results depending on the cell type and experimental context. In primary cortical neurons, this compound was found to activate AKT but did not significantly alter the phosphorylation levels of ERK1/2, JNK, or p38 researchgate.net. Conversely, in Neuro-2a cells, this compound was observed to activate ERK1/2, though not JNK or p38 researchgate.net. In cerebellar granule precursors, this compound did not appear to modulate ERK1/2 phosphorylation nih.gov. Other research indicates that CB1 receptor activation, in general, can stimulate MAPK activity, including ERK1/2 nih.govfrontiersin.org.

Table 2: this compound Modulation of MAPK Pathways

| MAPK Pathway | Effect | Cell Type/Context | Citation |

| ERK1/2 | No change | Primary cortical neurons | researchgate.net |

| ERK1/2 | Activation | Neuro-2a cells | researchgate.net |

| ERK1/2 | No change | Cerebellar granule precursors (GCPs) | nih.gov |

| JNK | No change | Primary cortical neurons | researchgate.net |

| JNK | Activation | Neuro-2a cells (conflicting reports exist) | researchgate.net |

| p38 | No change | Primary cortical neurons | researchgate.net |

| p38 | No change | Neuro-2a cells | researchgate.net |

Activation of AKT/Glycogen Synthase Kinase-3 Beta/Beta-Catenin Signaling

A significant cellular mechanism of this compound action involves the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway nih.govfrontiersin.orgresearchgate.netnih.gov. Activation of AKT, also known as Protein Kinase B (PKB), leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase-3 beta (GSK-3β) nih.govnih.govaging-us.comabcam.com. GSK-3β plays a role in regulating the stability of β-catenin; when GSK-3β is inactivated, β-catenin is protected from degradation nih.govaging-us.com. This leads to the accumulation and translocation of β-catenin into the nucleus, where it can function as a transcriptional co-activator nih.govnih.govnih.govaging-us.com. This cascade has been implicated in promoting cell proliferation, such as in cerebellar granule precursors nih.gov, and in mediating neuroprotective effects researchgate.net.

Table 3: this compound Activation of the AKT/GSK-3β/β-Catenin Signaling Cascade

| Step in Pathway | Action of this compound | Downstream Effect | Role/Outcome | Citation |

| PI3K/AKT Activation | Activates PI3K, leading to AKT phosphorylation | AKT phosphorylates and inactivates GSK-3β. | Promotes cell survival and proliferation nih.govresearchgate.net. | nih.govnih.govresearchgate.netfrontiersin.org |

| GSK-3β Inactivation | Phosphorylated and inactivated by activated AKT | Prevents the phosphorylation of β-catenin by GSK-3β. | Stabilizes β-catenin, allowing its accumulation and translocation to the nucleus. | nih.govnih.govaging-us.comabcam.com |

| β-Catenin Accumulation & Nuclear Translocation | Stabilized β-catenin accumulates and moves to the nucleus | β-catenin associates with TCF/LEF transcription factors. | Acts as a co-activator for target genes involved in cellular processes like proliferation and development nih.govaging-us.com. | nih.govnih.govnih.govaging-us.com |

Regulation of Gene Expression and Cellular Metabolism

The primary mechanism by which this compound influences gene expression, as detailed above, is through the AKT/GSK-3β/β-catenin pathway, which culminates in the activation of specific gene transcription nih.govaging-us.com. β-catenin, upon nuclear translocation, binds to transcription factors like TCF/LEF, thereby modulating the expression of genes crucial for cellular development and proliferation nih.gov. While cellular metabolism is intrinsically linked to gene expression, providing building blocks and energy for transcription and translation nih.govfrontiersin.org, the direct impact of this compound on broad cellular metabolic pathways, beyond those supporting its signaling cascades, is not extensively detailed in the provided literature. However, the activation of signaling pathways that regulate transcription inherently links this compound to gene expression control.

Subcellular Localization and Intracellular Dynamics of this compound

This compound, as a lipophilic molecule, is capable of crossing cell membranes to exert its intracellular effects core.ac.ukresearchgate.net. Fluorescently labeled versions of this compound have been used to visualize its presence within cells, indicating cellular uptake and distribution nottingham.ac.uk. While specific details regarding its precise subcellular localization within organelles or its dynamic intracellular trafficking patterns are not extensively elaborated in the provided search results, its action on intracellular signaling pathways confirms its entry into the cell and interaction with molecular targets within the cellular compartment.

Receptor Desensitization, Downregulation, and Adaptive Mechanisms

Prolonged or repeated exposure to receptor agonists can lead to adaptive mechanisms such as desensitization and downregulation, which attenuate cellular responses wikipedia.org. This compound has been shown to induce desensitization and downregulation of CB1 receptors core.ac.ukresearchgate.net. This process is often duration-dependent and can be specific to particular brain regions researchgate.net. Receptor desensitization can involve several mechanisms, including uncoupling of the receptor from its associated G proteins, receptor endocytosis, and ultimately, receptor degradation and downregulation wikipedia.org. For instance, chronic treatment with this compound has been correlated with a reduction in CB1 receptor binding and the development of tolerance to some of its effects, such as changes in body weight researchgate.net. These adaptive mechanisms are crucial for maintaining cellular homeostasis in response to sustained agonist stimulation.

Table 4: this compound-Induced CB1 Receptor Desensitization and Downregulation

| Mechanism of Adaptation | Observed Effect of this compound | Context/Duration | Citation |

| Desensitization | Reduced coupling of CB1 receptors to G protein activation, leading to attenuated signaling responses. | Treatment duration dependent and region specific researchgate.net. | researchgate.net |

| Downregulation | Decreased expression or increased degradation of CB1 receptors, leading to a reduction in overall receptor numbers. | Dose-dependent and region-specific reduction in [3H]CP55,940 binding observed after 4 and 14 days of treatment researchgate.net. Correlated with tolerance to body weight loss researchgate.net. | core.ac.ukresearchgate.net |

| Uncoupling | Receptor is uncoupled from its signaling cascade (e.g., Gi/o proteins), reducing the ability to transmit signals. | A key rapid mechanism in homologous desensitization wikipedia.org. | wikipedia.org |

| Endocytosis/Degradation | Receptors are internalized from the cell surface and may be degraded, further reducing the number of functional receptors available for activation. | Longer-term adaptive mechanisms contributing to tolerance and reduced responsiveness wikipedia.org. | wikipedia.org |

Duration-Dependent and Region-Specific Receptor Adaptation

Research indicates that repeated or prolonged exposure to this compound results in significant adaptations of cannabinoid receptors, particularly the CB1 receptor. These adaptations are not uniform but rather exhibit both duration-dependent and region-specific characteristics.

Studies employing in vitro autoradiography have demonstrated that acute administration of this compound can lead to a decrease in CB1 receptor binding in specific brain regions like the caudate putamen and hippocampus nih.gov. With repeated administration over several days (e.g., 4 or 14 days), a dose-dependent and region-specific reduction in CB1 receptor binding occurs across various brain areas nih.govresearchgate.net. This phenomenon, known as receptor downregulation, signifies a decrease in the number of available CB1 receptors nih.gov.

Furthermore, this compound exposure can induce receptor desensitization, which refers to a reduced coupling of the receptor to its downstream signaling pathways, such as G-protein activation core.ac.ukkarger.comnih.gov. This desensitization is also found to be treatment duration-dependent karger.com. For instance, in adolescent female rats, this compound treatment led to greater CB1 receptor desensitization in regions like the prefrontal cortex, hippocampus, periaqueductal gray (PAG), and ventral midbrain compared to adult females nih.gov. Conversely, adolescent males showed less desensitization in certain regions, highlighting sex and age-dependent differences in receptor adaptation nih.gov. These findings suggest that the brain's response to this compound involves complex adaptive mechanisms that vary based on the duration of exposure and the specific brain region researchgate.netcore.ac.ukkarger.com.

Cross-Tolerance Mechanisms with Other Cannabinoids

Chronic exposure to cannabinoids, including potent agonists like this compound, is known to induce tolerance and cross-tolerance to the effects of other cannabinoids core.ac.uknih.gov. Tolerance refers to a diminished response to a drug after repeated administration, while cross-tolerance occurs when tolerance to one drug leads to a reduced response to another drug, typically due to shared mechanisms of action.

The mechanisms underlying cross-tolerance are often linked to the adaptive changes in cannabinoid receptor systems, such as desensitization and downregulation core.ac.uknih.govmdpi.com. When CB1 receptors are downregulated or desensitized due to prolonged this compound use, the ability of other cannabinoids that act through CB1 to elicit their usual effects is reduced core.ac.ukmdpi.com. For example, studies on THC have shown that while it can lead to tolerance and cross-tolerance with other cannabinoids, the degree of cross-tolerance can vary depending on the efficacy of the other cannabinoid nih.govnih.gov. High-efficacy agonists like CP-55,940 and WIN 55,212-2 have shown some cross-tolerance with THC, but the relationship is complex and not always straightforward nih.govnih.gov. Given this compound's high efficacy, its prolonged use is likely to significantly alter the response to other CB1-acting compounds, contributing to a broad cross-tolerance within the cannabinoid system.

Preclinical Investigations of Deoxy Hu210 Biological Activities

Interplay with Endogenous Neurotransmitter Systems

Cannabinoid-Dopamine System Interactions

Research has illuminated significant interactions between the cannabinoid system, mediated by compounds like Deoxy-HU210, and the dopamine (B1211576) system. These interactions are complex, involving direct receptor signaling, cross-talk between receptor pathways, and neuroprotective effects on dopaminergic neurons.

In striatal neurons, the cannabinoid CB1 receptor agonist HU-210 and the dopamine D2 receptor agonist quinpirole (B1680403), when applied individually, were observed to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. However, when administered concurrently, HU-210 and quinpirole together augmented cAMP accumulation. This synergistic effect was abolished by specific CB1 (SR141716A) or D2 (sulpride) receptor antagonists, indicating a functional interplay between these receptor systems. Furthermore, in striatal neurons pre-treated with pertussis toxin, which uncouples Gαi/o proteins, HU-210 unmasked a stimulatory effect on cAMP accumulation. This response, blocked by a CB1 antagonist, suggests a potential Gαs-mediated signaling pathway for CB1 activation in this context, distinct from its typical Gi-coupled inhibitory action nih.govjneurosci.org.

This compound, acting as a nonselective cannabinoid receptor agonist, has demonstrated neuroprotective properties concerning dopaminergic (DA) neurons. Preclinical studies showed that treatment with HU-210 led to increased survival of DA neurons in the substantia nigra, preserved their axonal projections, and maintained dopamine levels within the striatum, thereby improving motor function. These neuroprotective effects were correlated with the suppression of NADPH oxidase-derived reactive oxygen species and a reduction in pro-inflammatory cytokines released by activated microglia researchgate.net.

Evidence also suggests that chronic exposure to cannabinoids, including HU-210, can lead to desensitization of dopamine D2-like receptors. This phenomenon underscores the adaptive responses and intercellular communication occurring between the cannabinoid and dopaminergic systems. Such effects may also exhibit age-dependent variations, with adolescent brains potentially displaying different compensatory mechanisms compared to adult brains researchgate.net.

Moreover, research indicates a potential role for dopamine D1 receptors in modulating CB1 cannabinoid signaling, possibly in an opposing manner. For example, the catalepsy induced by HU-210 was potentiated by a selective D1/D5 receptor agonist, suggesting that D1 receptors are involved in mediating certain behavioral outcomes associated with cannabinoid activity frontiersin.org.

Developmental studies have also highlighted the impact of cannabinoid exposure during critical periods. Adolescent exposure to cannabinoids, including HU-210, has been linked to alterations in the dopaminergic system, such as a reduction in the number of dopaminergic neurons and changes in dopamine turnover, indicating the sensitivity of the developing brain to these compounds mdpi.com.

Table 1: Effects of HU-210 on cAMP Accumulation in Striatal Neurons

| Treatment Combination | Effect on cAMP Accumulation | Receptor Antagonist Blockade (SR141716A/Sulpride) |

| HU-210 alone | Inhibition | N/A |

| Quinpirole alone | Inhibition | N/A |

| HU-210 + Quinpirole | Augmentation | Blocked |

| HU-210 (in pertussis toxin-treated cells) | Stimulation | Blocked by SR141716A |

Table 2: Neuroprotective Effects of HU-210 on Dopaminergic Neurons

| Outcome Measure | HU-210 Treatment Effect | Associated Mechanism |

| DA Neuron Survival in SN | Increased | Suppression of NADPH oxidase, reduced pro-inflammatory cytokines |

| Dopamine Levels in Striatum | Increased | Preservation of DA neuron fibers |

| Motor Function | Improved | Concomitant with DA neuron protection |

Endocannabinoid System Tone Modulation and its Implications

Preclinical studies involving repeated administration and subsequent withdrawal of HU-210 have revealed significant alterations in the enzymatic machinery responsible for endocannabinoid synthesis. Specifically, withdrawal from HU-210 was associated with a marked decrease in diacylglycerol lipase (B570770) alpha (DAGLα) protein levels. DAGLα is critical for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), suggesting that such withdrawal may lead to a shift in endocannabinoid balance, potentially favoring anandamide (B1667382) (AEA) accumulation over 2-AG. Furthermore, repeated administration of HU-210 itself led to decreased DAGLα protein levels mdpi.com.

Beyond its direct receptor interactions, HU-210 has been implicated in promoting neurogenesis within the hippocampal dentate gyrus mdpi.com. This effect, alongside its neuroprotective capabilities, suggests a role in influencing neural plasticity and developmental processes regulated by the ECS. Additionally, HU-210, along with other cannabinoid agonists, can support the survival of oligodendrocyte precursor cells (OPCs) under conditions of trophic factor deprivation, mediated through the PI3K/Akt and mTOR pathways. This survival effect can be dependent on the activation of either CB1 or CB2 receptors, or both frontiersin.org.

This compound has been characterized as a synthetic cannabinoid agonist capable of inhibiting endocannabinoid tone nottingham.ac.uk. This implies that by activating cannabinoid receptors, it can influence the basal activity levels of endogenous cannabinoid signaling pathways. The compound 1-deoxy-11-hydroxy-Δ8-THC-dimethylheptyl, also referred to as this compound, is described as a CB2-selective cannabinoid that also binds to the CB1 receptor researchgate.net.

Table 3: Impact of HU-210 Administration/Withdrawal on Endocannabinoid Synthesis Enzymes

| Enzyme | Treatment Condition | Effect on Protein Levels | Potential Implication |

| DAGLα | Repeated HU-210 Admin. | Decreased | Reduced 2-AG biosynthesis |

| DAGLα | HU-210 Withdrawal | Strong Decrease | Favors AEA accumulation over 2-AG |

| CB1 | Repeated HU-210 Admin. | Decreased | Receptor desensitization/adaptation |

| CB1 | HU-210 Withdrawal | Decreased | Receptor desensitization/adaptation |

Advanced Methodological Approaches in Deoxy Hu210 Research

Computational Approaches in Deoxy-HU210 Receptor Studies

Computational methods have become indispensable in drug design and molecular pharmacology, allowing researchers to predict and analyze the interactions between ligands and their receptors at an atomic level. nih.gov These in silico approaches are critical for understanding the structural basis of this compound's high affinity and efficacy at cannabinoid receptors.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. rsc.orgnih.gov By applying the principles of classical mechanics, MD simulations can predict the dynamic behavior of a ligand like this compound when it binds to a receptor, such as the CB1 or CB2 cannabinoid receptors. These simulations provide a high-resolution view of the binding process, revealing key information that is often inaccessible through experimental methods alone. nih.govarxiv.org

Detailed Research Findings: In the context of this compound, MD simulations can be used to:

Predict Binding Poses: Determine the most stable orientation of this compound within the receptor's binding pocket.

Analyze Interaction Stability: Track the formation and lifetime of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the receptor over the course of the simulation. chemrxiv.org

Characterize Conformational Changes: Observe how the receptor's structure changes upon ligand binding, which is crucial for understanding the mechanism of receptor activation. MD simulations of olfactory receptors, for example, have shown how ligand binding can induce structural changes that are transmitted to intracellular G-protein binding sites. nih.gov

Calculate Binding Free Energy: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the ligand-receptor interaction, which can be correlated with experimental binding affinity data. nih.gov

Table 1: Application of Molecular Dynamics (MD) Simulations in this compound Research This table is a representation of how MD simulation data would be presented.

| Simulation Parameter | Application to this compound | Insights Gained |

|---|---|---|

| Simulation Time | 100-200 nanoseconds (ns) | Reveals both initial binding events and long-term stability of the ligand-receptor complex. |

| Key Residues Monitored | TM3, TM5, TM6 helices of CB1/CB2 | Identifies the specific amino acids critical for anchoring this compound in the binding pocket. |

| RMSD (Root Mean Square Deviation) | Calculation for ligand and receptor backbone | Measures the stability of the complex; low deviation indicates a stable binding mode. |

| Hydrogen Bond Analysis | Tracking H-bonds (e.g., with Ser, Tyr residues) | Elucidates the key polar interactions that contribute to high-affinity binding. arxiv.org |

Structure-Based Ligand Design and Virtual Screening Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a target receptor to design or discover novel ligands. nih.govnoaa.gov When the crystal structure of a target like the CB1 receptor is known, computational docking and virtual screening can be employed to identify new molecules or optimize existing ones, such as derivatives of this compound.

Virtual Screening: This computational technique involves docking large libraries of chemical compounds against the 3D structure of the target receptor to predict their binding affinity and orientation. youtube.com The goal is to enrich a small subset of compounds that are most likely to be active, thereby reducing the number of molecules that need to be synthesized and tested experimentally. nih.gov Scoring functions are used to rank the docked compounds, with the top-scoring hits selected for further investigation. youtube.com

De Novo Design: This approach uses computational algorithms to design novel molecules from scratch that are predicted to fit perfectly into the receptor's binding site. nih.gov Information about the shape, size, and chemical properties of the binding pocket is used to build a new ligand piece by piece, ensuring optimal complementarity.

Detailed Research Findings: For this compound research, these methodologies are applied to:

Scaffold Hopping: Identify new chemical scaffolds that mimic the binding mode of this compound but possess different core structures, potentially leading to compounds with novel properties.

Lead Optimization: Suggest chemical modifications to the this compound structure to enhance its binding affinity, selectivity for CB1 vs. CB2 receptors, or other pharmacological properties.

Exploring Chemical Space: Screen vast virtual libraries (e.g., ZINC15 database) to discover entirely new classes of ligands for cannabinoid receptors. nih.gov Recent advances have integrated artificial intelligence and generative models to propose novel molecules that satisfy specific structural and medicinal chemistry constraints. digitellinc.comarxiv.org

Biophysical Techniques for Receptor Characterization

Biophysical techniques provide quantitative data on the physical properties of molecular interactions, such as binding kinetics and receptor distribution. These methods are essential for a comprehensive understanding of how this compound interacts with its biological targets.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Ligand Binding Kinetics

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in drug discovery for studying molecular interactions. nih.govnih.gov It is particularly well-suited for measuring the kinetics of ligand-receptor binding—the rates of association (k_on) and dissociation (k_off). bmglabtech.comdrugdiscoverytrends.com

The assay relies on the transfer of energy between a donor fluorophore (typically a long-lifetime lanthanide chelate) and an acceptor fluorophore. In a typical setup, the receptor is labeled with the donor and a fluorescent tracer ligand is labeled with the acceptor. When the tracer is bound to the receptor, the two fluorophores are in close proximity, allowing FRET to occur. When an unlabeled competitor ligand like this compound is introduced, it displaces the tracer, leading to a decrease in the FRET signal. By monitoring the change in the FRET signal over time, the binding and dissociation rates of the unlabeled ligand can be determined. youtube.com

Detailed Research Findings: The application of TR-FRET assays to this compound allows for:

Determination of Kinetic Rates: Precise measurement of the association rate constant (k_on) and the dissociation rate constant (k_off).

Calculation of Residence Time: The reciprocal of the dissociation rate (1/k_off) gives the drug-target residence time, a critical parameter that often correlates better with in vivo efficacy than simple binding affinity (K_d).

High-Throughput Screening (HTS): The mix-and-read format makes TR-FRET suitable for screening large numbers of compounds for desired kinetic profiles. drugdiscoverytrends.comnih.govmdpi.com This is advantageous over traditional radioligand binding assays, which are lower-throughput.

Table 2: Parameters Measured by TR-FRET for this compound This table illustrates the type of data obtained from TR-FRET kinetic experiments.

| Kinetic Parameter | Definition | Significance for this compound |

|---|---|---|

| k_on (Association Rate) | The rate at which this compound binds to the receptor. | A fast k_on can contribute to a rapid onset of action. |

| k_off (Dissociation Rate) | The rate at which this compound unbinds from the receptor. | A slow k_off leads to a long drug-target residence time and prolonged receptor engagement. |

| Residence Time (1/k_off) | The average time a single this compound molecule remains bound to the receptor. | A key determinant of the duration of the pharmacological effect. nih.gov |

| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on; reflects binding affinity. | A lower K_d indicates a higher affinity of this compound for the receptor. |

In Vitro Autoradiography for Receptor Distribution and Binding Analysis

In vitro autoradiography is a powerful technique used to visualize and quantify the distribution of radioligand binding sites in tissue sections. researchgate.net To map cannabinoid receptors, thin slices of brain tissue are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940). The binding of this radioligand can be displaced by unlabeled compounds like HU-210, confirming specificity for the cannabinoid receptor. The tissue sections are then apposed to a photographic emulsion or a phosphor imaging screen, which detects the radioactive signal. nih.gov The resulting image reveals the precise anatomical location and density of the receptors.

Detailed Research Findings: Studies using potent synthetic cannabinoids like HU-210 as displacers for radioligands have provided a detailed map of CB1 receptor distribution in the brain. nih.govansto.gov.au These studies show that CB1 receptors are highly concentrated in specific regions, which aligns with the known effects of cannabinoids on cognition and movement. nih.gov

Key findings from autoradiographic studies include:

Heterogeneous Distribution: Extremely high densities of CB1 receptors are found in the basal ganglia (globus pallidus, substantia nigra pars reticulata), the hippocampus (dentate gyrus), and the molecular layer of the cerebellum. nih.govgiffordbioscience.com

Moderate Density: Most other forebrain structures exhibit moderate levels of binding. nih.gov

Low Density: The brainstem and spinal cord show sparse receptor binding. nih.gov

Quantitative Analysis: Densitometry allows for the quantification of receptor density in different regions. For example, binding density can range from over 6 pmol/mg of protein in the substantia nigra to less than 0.2 pmol/mg in parts of the pituitary. nih.gov

Table 3: Relative CB1 Receptor Density in Rat Brain Regions Determined by Autoradiography (Data based on studies using potent cannabinoid ligands like HU-210 as research tools) nih.govansto.gov.au

| Brain Region | Relative Receptor Density | Functional Implication |

|---|---|---|

| Globus Pallidus | Very High | Motor Control |

| Substantia Nigra | Very High | Motor Control, Reward |

| Cerebellum (Molecular Layer) | Very High | Motor Coordination, Learning |

| Hippocampus (CA3, Dentate Gyrus) | High | Memory, Cognition |

| Caudate-Putamen | High | Motor Control, Habit Formation |

| Cerebral Cortex | Moderate | Higher Cognitive Functions |

| Brainstem | Low | Basic Life Functions |

Advanced Imaging Techniques for In Vivo Studies

While in vitro techniques provide detailed molecular and cellular information, advanced in vivo imaging techniques allow for the study of biological processes in living organisms. nih.gov These non-invasive methods are crucial for bridging the gap between preclinical research and potential clinical applications. For a compound like this compound, these techniques could involve creating a radiolabeled version (e.g., with Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) or using it as a pharmacological tool to probe receptor function measured by other imaging modalities like functional Magnetic Resonance Imaging (fMRI).

Another approach involves magnetomotive optical molecular imaging, where magnetic nanoparticles are functionalized with antibodies targeting a specific receptor. nih.gov The movement of these nanoparticles under an external magnetic field can be detected, providing a dynamic and high-contrast image of target engagement in vivo. While not yet applied specifically to this compound, this demonstrates the innovative imaging strategies being developed. These advanced imaging tools allow researchers to observe the distribution of cannabinoid receptors, measure receptor occupancy by this compound, and assess the downstream effects on brain activity in real-time within a living system. nih.gov

Application of Radiosynthesized Analogs in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study and quantification of physiological and biochemical processes. The application of PET to cannabinoid research involves the use of radiolabeled ligands to visualize the distribution and density of cannabinoid receptors in the brain and peripheral tissues.

While specific studies on radiosynthesized analogs of this compound for PET imaging are not prominently available in published literature, the principles for their development can be inferred from the synthesis of other radiolabeled cannabinoids. The process would involve labeling a this compound analog with a positron-emitting isotope, most commonly Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F).

The synthesis of a hypothetical [¹⁸F]this compound analog would likely follow established radiosynthesis protocols for other complex molecules. This typically involves a multi-step synthesis where a precursor molecule is reacted with the radioisotope in the final step. For instance, the synthesis could be adapted from methods used for other PET radiotracers, which often involve nucleophilic substitution with [¹⁸F]fluoride. The parent compound, HU-210, has been studied extensively, and its structure provides a template for potential radiosynthesis strategies. nih.govwikipedia.orgnih.gov

A successful radiosynthesized analog of this compound for PET would need to exhibit several key properties:

High affinity and selectivity for cannabinoid receptors (CB1 and CB2).

Ability to cross the blood-brain barrier to visualize cerebral receptors.

Favorable kinetics with appropriate uptake and washout rates for clear imaging.

Low non-specific binding to minimize background signal.

The development of such a PET tracer would be invaluable for studying the in vivo pharmacology of this compound, including its receptor occupancy at different doses and its role in various physiological and pathological conditions. General advancements in the radiosynthesis of compounds for PET imaging continue to provide the foundational knowledge for creating novel radiotracers for targets like cannabinoid receptors. nih.govnih.gov

Omics-Based Approaches for Mechanistic Elucidation

"Omics" technologies, which include proteomics, transcriptomics, and metabolomics, offer a comprehensive, high-throughput approach to understanding the molecular perturbations induced by a compound. These methods allow for the simultaneous measurement of thousands of proteins, transcripts, or metabolites, providing a systems-level view of the biological response to this compound.

Proteomic and Transcriptomic Profiling of this compound Effects

Proteomics and transcriptomics are powerful tools for identifying the molecular targets and signaling pathways affected by this compound. While direct proteomic and transcriptomic studies on this compound are not widely reported, research on the parent compound HU-210 and other synthetic cannabinoids provides a strong basis for the expected applications and findings. nih.govnih.govnih.gov

Transcriptomic analysis , typically performed using techniques like RNA-sequencing (RNA-Seq), would reveal changes in gene expression in response to this compound. For example, studies on other cannabinoids have shown alterations in the expression of genes involved in inflammation, immune response, signal transduction, and cell cycle regulation. nih.gov A transcriptomic study of this compound could identify which genes and pathways are up- or down-regulated, offering clues to its mechanism of action. For instance, analysis of cannabis sativa has revealed complex, tissue-specific regulation of genes involved in cannabinoid biosynthesis. nih.govnih.gov Similar approaches could elucidate the cellular responses to exogenous cannabinoids like this compound.

Proteomic profiling , often carried out using mass spectrometry-based techniques, complements transcriptomic data by providing information on protein expression levels and post-translational modifications. Research on the effects of cannabinoids on the brain proteome has identified changes in proteins related to the cytoskeleton, cell proliferation, and apoptosis. mdpi.comresearchgate.net A proteomic analysis of cells or tissues treated with this compound would likely reveal alterations in protein networks associated with cannabinoid receptor signaling and downstream cellular processes. Such studies have been instrumental in understanding the broader cellular impact of cannabinoids beyond direct receptor activation. nih.govmdpi.com

| Omics Approach | Technique | Potential Findings for this compound |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of up- and down-regulated genes related to inflammation, apoptosis, and neuronal signaling pathways. |

| Proteomics | Mass Spectrometry | Quantification of protein expression changes and post-translational modifications in response to this compound, potentially implicating novel protein targets. |

Metabolomic Analysis in Response to this compound (excluding specific pathways)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach provides a functional readout of the physiological state of a cell or organism. In the context of this compound research, metabolomic analysis can be used to understand its metabolic fate and its impact on endogenous metabolic networks.

The metabolic profiling of synthetic cannabinoids is a critical area of research, often employing high-resolution mass spectrometry to identify metabolites in biological samples. nih.gov Studies on other synthetic cannabinoids have demonstrated that they are often extensively metabolized, primarily through oxidation and glucuronidation. nih.govnews-medical.net

A metabolomic study of this compound would aim to:

Identify the major and minor metabolites of the compound in vitro (e.g., using human liver microsomes) and in vivo.

Characterize the metabolic pathways responsible for its biotransformation.

Assess the broader impact of this compound on the endogenous metabolome.

Future Research Directions for Deoxy Hu210

Elucidating Novel Receptor Interactions and Potential Off-Target Effects

While Deoxy-HU210 is primarily recognized for its potent agonism at CB1 and CB2 receptors wikipedia.organnualreviews.organsto.gov.au, emerging research suggests that cannabinoid receptor ligands can interact with other receptor systems d-nb.infomdpi.com. For instance, some cannabinoid compounds have been reported to interact with G-protein coupled receptor 55 (GPR55), Transient Receptor Potential Vanilloid 1 (TRPV1), and serotonin (B10506) receptors (e.g., 5-HT2A) d-nb.infomdpi.comku.edu.

Table 7.1.1: Known and Potential Receptor Interactions of this compound

| Compound | Primary Target(s) | Reported Interactions | Reference(s) |

| This compound | CB1, CB2 | GPR55, 5-HT2A | d-nb.infoku.edu |

| CP55,940 | CB1, CB2 | GPR55 | d-nb.info |

| WIN 55,212-2 | CB1, CB2 | TRPA1 | d-nb.info |

| AM 630 | CB2 (selective) | TRPA1 | d-nb.info |

Advancing Understanding of Functional Selectivity in Targeted Therapeutic Contexts

Functional selectivity, also known as biased agonism, describes a ligand's ability to preferentially activate specific downstream signaling pathways of a receptor, leading to distinct physiological outcomes. While this compound is a potent agonist, its specific functional selectivity profile across various signaling cascades (e.g., G protein activation, β-arrestin recruitment) warrants deeper investigation nih.govbiorxiv.org.

Future research should focus on dissecting the signaling pathways activated by this compound at both CB1 and CB2 receptors. This could involve employing a range of in vitro assays, such as those measuring adenylyl cyclase activity, G protein coupling, or β-arrestin translocation. By comparing these functional readouts with binding affinities, researchers can determine if this compound exhibits biased signaling. Such insights are invaluable for designing therapeutic strategies that leverage specific receptor-mediated effects while minimizing unwanted side effects associated with other pathways, potentially leading to more targeted treatments for conditions ranging from pain and inflammation to neurological disorders.

Table 7.2.1: Functional Potency of this compound and Related Compounds

| Compound | Receptor | Assay Type | Potency (pEC50) | Reference(s) |

| This compound | CB2 (h) | cAMP | 9.45 | biorxiv.org |

| CP55,940 | CB2 (h) | cAMP | 10.33 | biorxiv.org |

| Anandamide (B1667382) | CB2 (h) | cAMP | 5.93 | biorxiv.org |

Development of Highly Selective this compound Analogs with Tailored Pharmacodynamic Profiles

The structure-activity relationship (SAR) of cannabinoids is complex, and modifications to the core structure can significantly alter receptor affinity, selectivity, and efficacy mdpi.comacs.orgnih.gov. This compound itself represents a modification of HU-210, with the removal of the 11-hydroxy group potentially influencing its interaction profile annualreviews.orgacs.org. Some studies suggest that "deoxy" analogs might exhibit increased selectivity for CB2 receptors or reduced affinity for CB1 receptors compared to their hydroxylated counterparts acs.orgnih.govwikipedia.org.

Q & A

Q. How can researchers optimize the synthesis of Deoxy-HU210 to ensure high purity and yield?

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm stereochemistry and functional groups.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation for ambiguous cases.

Cross-validate results with literature and replicate experiments to minimize instrumental bias .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s neuropharmacological effects while minimizing confounders?

- Methodological Answer :

- Model Selection : Use transgenic rodents to isolate CB1/CB2 receptor interactions.

- Dose-Response Curves : Include subthreshold, therapeutic, and supratherapeutic doses.

- Controls : Use vehicle controls and receptor antagonists (e.g., SR141716A) to confirm specificity.

- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size justification .

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological disparities (e.g., radioligand vs. fluorescence assays). Replicate experiments under standardized conditions (pH, temperature, receptor density) and apply statistical tests (e.g., ANOVA with post hoc corrections) to assess variability. Publish negative results to reduce publication bias .

Q. What computational approaches are effective for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses at cannabinoid receptors.

- Molecular Dynamics (MD) Simulations : Analyze stability over 100+ ns trajectories (GROMACS/AMBER).

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation .

Methodological Challenges and Solutions

Q. What strategies ensure methodological rigor in studying this compound’s metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled this compound to track metabolites via LC-MS.

- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic routes.

- Data Triangulation : Compare in vitro (microsomes) and in vivo (plasma/urine) results to confirm pathways .

Q. How can researchers address reproducibility challenges in this compound synthesis across labs?

- Methodological Answer : Develop standardized operating procedures (SOPs) with explicit details on reagent grades, equipment calibration, and ambient conditions. Share raw data and spectra in open-access repositories. Conduct inter-lab validation studies and report Cohen’s κ for inter-rater reliability in purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.